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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the indole

alkaloid (16R)-Dihydrositsirikine. While experimentally obtained spectra for this specific

compound are not widely available in public databases, this document presents a

representative dataset based on the analysis of structurally similar compounds, such as

tetrahydroalstonine and ajmalicine. The methodologies provided are standardized protocols for

the analysis of natural products.

Compound Information
Compound Name: (16R)-Dihydrositsirikine

Molecular Formula: C₂₁H₂₈N₂O₃

Molecular Weight: 356.47 g/mol

Structure:

(16R)-Dihydrositsirikine is a corynanthe-type indole alkaloid, characterized by a

pentacyclic ring system.
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for (16R)-Dihydrositsirikine.

¹³C NMR Data
The ¹³C NMR chemical shifts are predicted based on data from related indole alkaloids. The

spectrum is expected to show 21 distinct carbon signals corresponding to the molecular

structure.
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Carbon Atom
Predicted Chemical Shift (δ)

ppm
Description

C-2 134.5 Indole quaternary carbon

C-3 59.8 CH

C-5 52.1 CH₂

C-6 21.5 CH₂

C-7 108.2 Indole quaternary carbon

C-8 127.8 Indole CH

C-9 118.1 Indole CH

C-10 121.5 Indole CH

C-11 119.7 Indole CH

C-12 110.9 Indole quaternary carbon

C-13 136.4 Indole quaternary carbon

C-14 34.7 CH₂

C-15 28.1 CH

C-16 52.8 CH

C-17 175.1 Carbonyl (ester)

C-18 12.1 CH₃ (ethyl)

C-19 25.9 CH₂ (ethyl)

C-20 40.2 CH

C-21 55.3 CH

C-22 65.4 CH₂ (hydroxymethyl)

OCH₃ 51.7 Methoxy

¹H NMR Data
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The ¹H NMR data is predicted based on typical chemical shift ranges for protons in similar

indole alkaloid structures.

Proton(s)
Predicted Chemical

Shift (δ) ppm
Multiplicity

Coupling Constant

(J) Hz

NH (indole) 7.95 s -

H-9, H-10, H-11, H-12 7.00 - 7.50 m -

H-3 3.85 m -

H-16 2.90 m -

H-21 3.10 m -

OCH₃ 3.70 s -

H-22a, H-22b 3.60, 3.75 dd, dd 11.0, 4.5

H-19a, H-19b 1.45 m -

H-18 0.90 t 7.5

Other aliphatic

protons
1.20 - 3.00 m -

Mass Spectrometry (MS) Data
The mass spectrometry data is based on the exact mass of the compound.

m/z Relative Intensity (%) Assignment

356.2100 100 [M]⁺ (Molecular Ion)

338.1994 45 [M - H₂O]⁺

297.1654 60 [M - COOCH₃]⁺

184.0970 85 Indole fragment

170.1177 70 Quinolizidine fragment
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Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for an

indole alkaloid like (16R)-Dihydrositsirikine.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the purified (16R)-Dihydrositsirikine.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol

(CD₃OD).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s
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Spectral Width: 240 ppm

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-

proton and proton-carbon correlations for structural elucidation.

Mass Spectrometry
Sample Preparation:

Prepare a stock solution of the purified compound in methanol or acetonitrile at a

concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters (LC-MS/MS):

Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap mass spectrometer (or

equivalent).

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5 kV

Sheath Gas Flow Rate: 40 arbitrary units

Auxiliary Gas Flow Rate: 10 arbitrary units

Scan Range: m/z 100-1000

Resolution: 70,000

Collision Energy (for MS/MS): Ramped from 15-40 eV for fragmentation analysis.

Liquid Chromatography: Separation is typically performed on a C18 column with a gradient

of water and acetonitrile, both containing 0.1% formic acid.
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The following diagram illustrates a typical workflow for the spectroscopic identification of a

natural product like (16R)-Dihydrositsirikine.
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Click to download full resolution via product page

Workflow for Natural Product Spectroscopic Identification

To cite this document: BenchChem. [Spectroscopic Analysis of (16R)-Dihydrositsirikine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1155364#spectroscopic-data-of-16r-
dihydrositsirikine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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